molecular formula C20H22ClNO4S B2622088 2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one CAS No. 1795298-75-7

2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B2622088
CAS RN: 1795298-75-7
M. Wt: 407.91
InChI Key: FVGFGUABWGLBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 was first synthesized in the mid-1990s as part of a research project aimed at understanding the structure-activity relationship of cannabinoids.

Mechanism of Action

CP-47,497 exerts its effects through the activation of CB1 and CB2 receptors, which are widely distributed throughout the body and play a key role in the regulation of various physiological processes, including pain, inflammation, and immune function. Upon binding to these receptors, CP-47,497 induces a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
CP-47,497 has been shown to elicit a range of biochemical and physiological effects, including the inhibition of adenylyl cyclase activity, the activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the modulation of calcium homeostasis. These effects are thought to underlie the analgesic, anti-inflammatory, and immunomodulatory properties of CP-47,497.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors, its stability, and its ease of synthesis. However, it also has several limitations, including its potential for off-target effects, its lack of selectivity for other cannabinoid receptors, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on CP-47,497, including the development of more selective and potent synthetic cannabinoids, the identification of novel CB1 and CB2 receptor ligands with improved pharmacological properties, and the investigation of the therapeutic potential of cannabinoids in the treatment of various diseases and disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CP-47,497 and other cannabinoids, and to better understand the role of the endocannabinoid system in health and disease.

Synthesis Methods

CP-47,497 is synthesized through a multistep process that involves the condensation of 4-chlorophenol with 2-methyl-1-(3-pyrrolidin-1-yl)propan-1-one, followed by the introduction of a phenylsulfonyl group through a reaction with phenylsulfonyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CP-47,497 has been widely used as a research tool to study the cannabinoid receptor system and its role in various physiological and pathological processes. It has been shown to bind to both CB1 and CB2 receptors with high affinity, and to elicit a range of pharmacological effects similar to those of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one, including analgesia, hypothermia, and catalepsy.

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-20(2,26-16-10-8-15(21)9-11-16)19(23)22-13-12-18(14-22)27(24,25)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGFGUABWGLBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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